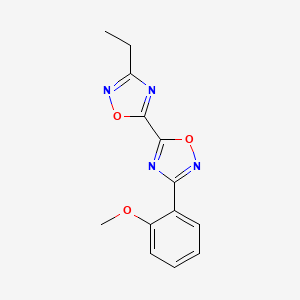

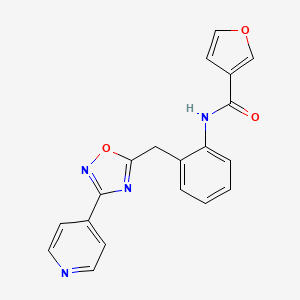

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including condensation, bromination, and amidation. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one was synthesized from 6-methoxybenzo[d]thiazol-2-amine through steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation . These methods could potentially be adapted for the synthesis of 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine.

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. The papers describe the use of single crystal X-ray diffraction analysis to establish the 3D molecular structure and intermolecular interactions of the synthesized compounds . These studies highlight the importance of non-classical hydrogen bonds in stabilizing the crystal structure of such compounds .

Chemical Reactions Analysis

The compounds discussed in the papers are designed for specific biological activities and are evaluated for their chemical reactivity in biological assays. For example, the compound in paper was evaluated for anti-inflammatory activity by inhibiting sPLA2, an enzyme associated with inflammation, and showed good inhibition . This suggests that this compound could also be evaluated for similar biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7

科学的研究の応用

Synthesis and Chemical Properties

Regioselective Synthesis of Benzopyranoquinolinones : A study demonstrates the synthesis of 4-(2'-bromobenzyloxy)quinolin-2(1H)-one derivatives, closely related to 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine, which are used in producing benzopyranoquinolinones. These compounds have potential applications in organic synthesis and pharmaceuticals (Majumdar & Mukhopadhyay, 2003).

Solid-phase Synthesis of Quinolinone Library : Quinolinones, similar in structure to this compound, have been synthesized and are known for their antibacterial, anticancer, and antiviral properties. This approach allows for the exploration of these compounds in various biological activities (Kwak et al., 2015).

Synthesis of Bromoisoquinolines : Bromoisoquinolines, closely related to this compound, are synthesized and studied for their chemical properties and potential in various applications (Armengol, Helliwell, & Joule, 2000).

Biological and Pharmacological Applications

Antimalarial Activity : Analogues of quinoline alkaloids, structurally similar to this compound, have been synthesized and exhibit potent activity against Plasmodium falciparum, indicating potential antimalarial applications (Park et al., 2002).

Antitumor Agents : Quinoline derivatives have been synthesized and evaluated for their antitumor properties. These compounds, which are structurally similar to this compound, have shown promising results in inhibiting tumor growth in various models (Li et al., 2019).

Antioxidant Activity : The synthesis of selenium-containing quinolines, which are structurally analogous to this compound, demonstrates significant antioxidant potential, indicating possible applications in oxidative stress-related conditions (Bocchini et al., 2020).

Antibacterial and Antifungal Properties : New quinoline derivatives, structurally similar to this compound, have been synthesized and exhibit significant antimicrobial activity against various microorganisms, suggesting potential in antimicrobial therapy (Garudachari et al., 2014).

作用機序

Target of Action

The compound “7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine” is a quinoline derivative. Quinoline and its derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Quinoline derivatives can act through various mechanisms, such as inhibiting enzymes, interacting with receptors, or intercalating DNA .

Biochemical Pathways

Without specific studies, it’s hard to say which biochemical pathways “this compound” might affect. Quinoline derivatives can affect a wide range of pathways depending on their specific targets .

特性

IUPAC Name |

7-bromo-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c1-21-14-5-2-12(3-6-14)11-20-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNLTOUJRWSDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)